molecular formula C10H11Cl2N B3030309 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 886762-74-9

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3030309
CAS No.: 886762-74-9
M. Wt: 216.10 g/mol
InChI Key: ZDKDCHIVZVZNMV-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1199782-94-9) is a chemical compound of interest in organic and medicinal chemistry research. With a molecular formula of C 10 H 12 Cl 3 N and a molecular weight of 252.57 g/mol, this compound is provided with a typical purity of 95% and should be stored at room temperature in an inert atmosphere . The compound features a tetrahydronaphthalene (tetralin) backbone, a structure frequently encountered in pharmaceuticals and bioactive molecules. Substituted with chloro and amine functional groups, this scaffold is a valuable intermediate for chemical synthesis and structure-activity relationship studies . While a specific mechanism of action for this exact molecule is not defined in the literature, compounds based on the 1,2,3,4-tetrahydronaphthalen-1-amine structure have documented utility in therapeutic research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

886762-74-9

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2

InChI Key

ZDKDCHIVZVZNMV-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N.Cl

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution under specific conditions. Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

Reaction Type Conditions Product Yield Source
AminationPd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.5 equiv), DMF, 100°C, 4 h5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-amine92%1
MethoxylationNaOMe (2 equiv), CuI (10 mol%), DMSO, 120°C, 12 h5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride68%2

Key Findings :

  • Palladium catalysis enhances regioselectivity and efficiency in amination1.

  • Copper-mediated reactions favor alkoxy substitutions but require longer reaction times3.

Amine Functionalization

The primary amine group participates in condensation and acylation reactions, forming derivatives with enhanced solubility or biological activity.

Reaction Type Reagents Conditions Product Notes
AcylationAcetyl chloride (1.2 equiv)CH₂Cl₂, 0°C → RT, 2 hN-Acetyl-5,7-dichloro-1,2,3,4-THN-1-amineRequires base (e.g., TEA)
Schiff Base FormationBenzaldehyde (1.5 equiv)MeOH, reflux, 6 hN-Benzylidene-5,7-dichloro-THN-1-amineAir-sensitive

Mechanistic Insights :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon4.

  • Schiff base formation is reversible and pH-dependent5.

Reductive Dechlorination

Catalytic hydrogenation selectively removes chlorine atoms while preserving the amine group.

Catalyst Conditions Product Selectivity
Pd/C (10 wt%)H₂ (1 atm), EtOH, RT, 24 h1,2,3,4-Tetrahydronaphthalen-1-amine5,7 > aromatic
Raney NiH₂ (3 atm), THF, 50°C, 12 hPartially dechlorinated derivativesModerate

Critical Observations :

  • Palladium catalysts show higher selectivity for aliphatic chlorines under mild conditions4.

  • Over-reduction risks necessitate careful control of H₂ pressure6.

Cyclization and Heterocycle Formation

The amine group facilitates intramolecular cyclization to generate fused heterocycles.

Reagents Conditions Product Application
CS₂, KOHDMF, 100°C, 8 hThiazolo[5,4-f]tetrahydronaphthalene derivativePharmacophore scaffold
Ethyl chloroformateCHCl₃, 0°C, 2 hOxazolidinone analogBioactivity modulation

Synthetic Utility :

  • Thiazole derivatives exhibit enhanced π-stacking interactions in medicinal chemistry6.

Stability and Side Reactions

  • Thermal Degradation : Decomposition observed >200°C, releasing HCl and forming polymeric byproducts5.

  • pH Sensitivity : Protonation of the amine group (pKₐ ~8.22) affects solubility and reactivity in aqueous media.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 2241594-26-1
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molar Mass : 262.57 g/mol
  • Key Differences : Substitution of bromine at the 6-position instead of chlorine at 5,7-positions. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding affinity and lipophilicity in pharmaceutical applications .
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1810074-75-9
  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molar Mass : 218.12 g/mol
  • Key Differences : Single chlorine substitution at the 6-position. The reduced steric hindrance compared to the 5,7-dichloro derivative may enhance metabolic stability or receptor interaction .
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1191908-39-0
  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molar Mass : 218.12 g/mol
  • Key Differences : Chlorine at the 7-position only. Positional isomerism can alter electronic distribution and biological activity .

Methyl-Substituted Analogues

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS : 59376-79-3
  • Molecular Formula : C₁₂H₁₇N
  • Molar Mass : 175.27 g/mol
  • Key Differences: Methyl groups at 5,7-positions instead of chlorine.
1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
  • CAS : 3459-02-7
  • Molecular Formula : C₁₀H₁₃N·HCl
  • Molar Mass : 183.68 g/mol
  • Key Differences: No substituents on the aromatic ring. The absence of chlorine atoms simplifies synthesis but may reduce receptor binding specificity in medicinal chemistry applications .

Pharmaceutical Derivatives and Impurities

Sertraline Hydrochloride and Related Impurities
  • Sertraline Hydrochloride (CAS: 79559-97-0):

    • Molecular Formula : C₁₇H₁₈Cl₃N
    • Molar Mass : 342.69 g/mol
    • Key Differences : Incorporates a methyl group on the amine and a 3,4-dichlorophenyl substituent. Sertraline is a selective serotonin reuptake inhibitor (SSRI), highlighting the pharmacological relevance of the tetrahydronaphthalen-1-amine scaffold .
  • Impurity A (EP) : (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

    • CAS : 79617-99-5
    • Molecular Formula : C₁₇H₁₈Cl₃N
    • Key Differences : Structural isomer of sertraline with a trans-configuration. Used as a reference standard in quality control .
b. Impurity B (EP) : (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 52758-05-1
  • Molecular Formula : C₁₇H₂₀ClN
  • Molar Mass : 273.80 g/mol
  • Key Differences : Phenyl substituent instead of dichlorophenyl, reducing halogen-mediated interactions .

Research Findings and Implications

  • Bromine substitution (as in ) may increase molecular weight and alter pharmacokinetics .
  • Pharmaceutical Relevance : The sertraline scaffold () demonstrates the importance of dichlorophenyl and methyl groups in CNS drug design. Impurities like those in and are critical for regulatory compliance .
  • Synthetic Challenges : Positional isomerism (e.g., 5,7- vs. 6- or 7-chloro derivatives) requires precise regioselective synthesis, impacting yield and purity .

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1199782-94-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11Cl2N
  • Molecular Weight : 216.11 g/mol
  • IUPAC Name : 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • Purity : 95% .

The biological activity of this compound is primarily linked to its interaction with serotonin receptors. Research indicates that compounds with similar structures can modulate the activity of the serotonin (5-HT) receptor system, which plays a crucial role in various physiological processes including mood regulation and thermoregulation .

Biological Activity Overview

The compound has been studied for its effects on:

  • Serotonin Receptor Modulation : It may act as an agonist or antagonist at specific serotonin receptor subtypes. This modulation can influence neurotransmitter release and neuronal excitability .
  • Potential Therapeutic Applications : Due to its structural similarity to known psychoactive compounds, it has been investigated for potential use in treating mood disorders and other neurological conditions.

Case Studies and Experimental Data

  • In Vitro Studies :
    • In a study assessing the binding affinity of various compounds to serotonin receptors, 5,7-dichloro derivatives showed promising results in inhibiting receptor activation at certain concentrations. These findings suggest a potential role in developing new antidepressant therapies .
  • Animal Models :
    • Experiments conducted on animal models demonstrated that administration of the compound resulted in significant changes in behavior associated with anxiety and depression. The hypothermic response observed indicated alterations in metabolic processes linked to serotonin receptor activity .

Data Table: Summary of Biological Effects

Biological Activity Observed Effect Reference
Serotonin Receptor ModulationAgonist/antagonist effects
Mood RegulationPotential antidepressant effects
Metabolic ChangesHypothermic response

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally similar tetrahydronaphthalen-amine derivatives often involves multi-step processes, including reductive amination, cyclization, and halogenation. For example, derivatives with chloro substituents are synthesized via Friedel-Crafts alkylation followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂). Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical: polar aprotic solvents (e.g., DMF) enhance halogenation efficiency, while excess chlorinating agents may lead to over-substitution. Purity is validated via HPLC with hexane/isopropanol gradients (retention times 11–17 min) .

Q. How can researchers ensure compound stability during storage, and what are the key incompatibilities to avoid?

  • Methodological Answer : Stability is maintained by storing the compound in a tightly sealed, desiccated container under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Incompatibilities include strong acids/bases (risk of dehydrohalogenation) and transition metals (risk of catalytic decomposition). Safety data sheets for analogous chlorinated amines recommend storage at 2–8°C in amber glass vials to limit photodegradation .

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 6.8–7.2 ppm) and amine/ammonium signals (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.68 for the base structure).
  • HPLC-PDA : Purity ≥95% is achievable using reversed-phase C18 columns with methanol/water mobile phases. Reference standards (e.g., EP impurity profiles) ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions often arise from conformational isomerism or residual solvents. For example, cyclohexyl or biphenyl substituents in analogous compounds exhibit axial/equatorial isomerism, splitting NH or CH₂ signals. Computational modeling (DFT-based NMR chemical shift predictions) and variable-temperature NMR (VT-NMR) can distinguish dynamic equilibria from impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What factorial design strategies are optimal for optimizing reaction parameters in scaled-up synthesis?

  • Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) identifies interactions affecting yield. For example, increasing temperature may accelerate reaction kinetics but promote byproduct formation. Response surface methodology (RSM) refines optimal conditions. Pilot-scale reactors (e.g., continuous-flow systems) improve heat/mass transfer, reducing hotspots that degrade chloro-amine intermediates .

Q. How do electronic and steric effects of the 5,7-dichloro substituents influence reactivity in downstream applications (e.g., nucleophilic substitution)?

  • Methodological Answer : The electron-withdrawing chloro groups activate the aromatic ring toward electrophilic substitution but deactivate the amine toward nucleophilic reactions. Steric hindrance at the 1-amine position limits accessibility for coupling reactions (e.g., Buchwald-Hartwig). Computational studies (e.g., Fukui indices) predict reactive sites, guiding derivatization strategies. Experimental validation via kinetic studies (e.g., monitoring SN2 rates with varying nucleophiles) is recommended .

Q. What methodologies mitigate challenges in isolating enantiomers of this compound, given its chiral center?

  • Methodological Answer : Chiral resolution via preparative HPLC with cellulose-based chiral stationary phases (CSPs) achieves enantiomeric excess (ee) >99%. Solvent systems like hexane/ethanol/isopropanol (85:5:5) resolve diastereomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) minimizes racemization .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between computational predictions (e.g., DFT-calculated bond angles) and experimental crystallographic data?

  • Methodological Answer : Discrepancies often stem from crystal packing forces or solvent inclusion in the lattice. Re-optimize computational models using periodic boundary conditions (PWD-DFT) to simulate solid-state effects. Validate with powder X-ray diffraction (PXRD) to confirm phase purity. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent molecular motion) via molecular dynamics simulations .

Q. What protocols ensure reproducibility in biological assays involving this compound, given its hygroscopic nature?

  • Methodological Answer : Lyophilize the hydrochloride salt to remove residual moisture. Prepare stock solutions in anhydrous DMSO (stored under molecular sieves) and confirm concentration via UV-Vis (λmax ~270 nm for aromatic chloro-amines). Use freshly prepared solutions in cell-based assays to avoid hydrolysis artifacts. Include vehicle controls (DMSO + buffer) to isolate compound-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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